molecular formula C14H22O3 B14234825 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione CAS No. 211818-11-0

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione

Katalognummer: B14234825
CAS-Nummer: 211818-11-0
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: LGWQSWGYZRPDOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione involves several steps. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial properties. In medicine, it is being explored for its potential therapeutic applications, including anti-viral and anti-oxidative effects . Additionally, it has industrial applications, particularly in the synthesis of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial effects could be due to its interaction with bacterial cell membranes or enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran itself. While all these compounds share a common benzofuran core, their biological activities and applications can differ significantly. For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran derivatives are more commonly associated with anti-viral and anti-oxidative activities .

Eigenschaften

CAS-Nummer

211818-11-0

Molekularformel

C14H22O3

Molekulargewicht

238.32 g/mol

IUPAC-Name

5-(4-methylpentyl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H22O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h9-12H,3-8H2,1-2H3

InChI-Schlüssel

LGWQSWGYZRPDOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC1CCC2C(C1)C(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.